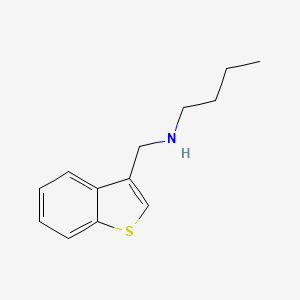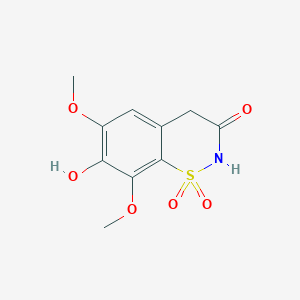
7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione is a complex organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring with hydroxy and methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can lead to the formation of more reduced derivatives.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and others.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Shares structural similarities but differs in its biological activity and applications.
1,2,4-Benzothiadiazine-1,1-dioxide: Another related compound with distinct pharmacological properties.
Uniqueness
7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione is unique due to its specific substituents and the resulting biological activities.
Propiedades
Fórmula molecular |
C10H11NO6S |
|---|---|
Peso molecular |
273.26 g/mol |
Nombre IUPAC |
7-hydroxy-6,8-dimethoxy-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one |
InChI |
InChI=1S/C10H11NO6S/c1-16-6-3-5-4-7(12)11-18(14,15)10(5)9(17-2)8(6)13/h3,13H,4H2,1-2H3,(H,11,12) |
Clave InChI |
MMBQMTFKONGECY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)CC(=O)NS2(=O)=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)

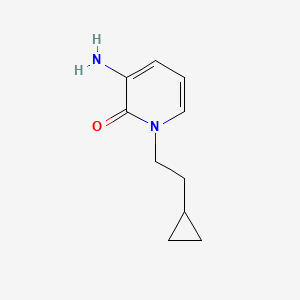
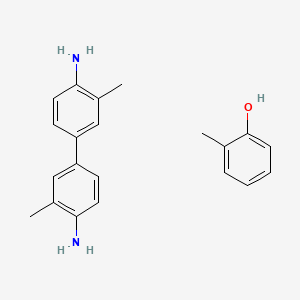
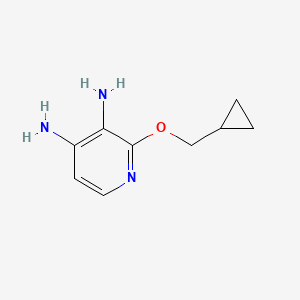



![2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13082963.png)
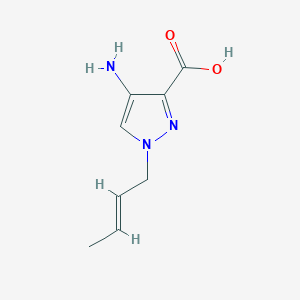

![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B13082981.png)
